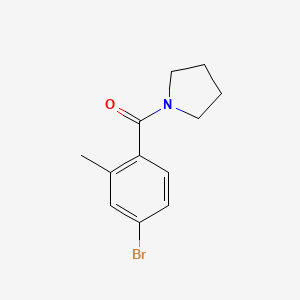

(4-Bromo-2-methyl-phenyl)-pyrrolidin-1-yl-methanone

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-bromo-2-methylphenyl)-pyrrolidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrNO/c1-9-8-10(13)4-5-11(9)12(15)14-6-2-3-7-14/h4-5,8H,2-3,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUEUKUKQZUDQIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)C(=O)N2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-2-methyl-phenyl)-pyrrolidin-1-yl-methanone typically involves the reaction of 4-bromo-2-methylbenzoyl chloride with pyrrolidine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-2-methyl-phenyl)-pyrrolidin-1-yl-methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The bromine atom in the compound can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Structure and Composition

The compound has the following IUPAC name:

- IUPAC Name: (4-bromo-2-methylphenyl)-pyrrolidin-1-ylmethanone

Its molecular formula is , featuring a bromine atom, a methyl group, and a pyrrolidine ring attached to a phenyl group.

Synthetic Routes

The synthesis typically involves the reaction of 4-bromo-2-methylbenzoyl chloride with pyrrolidine in the presence of a base like triethylamine. The reaction conditions include:

- Solvent: Dichloromethane

- Temperature: 0-5°C

This controlled environment helps optimize yield and minimize side reactions.

Chemistry

(4-Bromo-2-methyl-phenyl)-pyrrolidin-1-yl-methanone serves as an intermediate in the synthesis of various organic compounds. Its unique structure allows for versatile chemical transformations, including:

- Oxidation : Converts to ketones or carboxylic acids.

- Reduction : Produces alcohols or amines.

- Substitution : The bromine atom can be replaced with hydroxyl, amino, or alkyl groups.

Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction.

Biology

In biological research, this compound is utilized to study enzyme interactions and biological pathways. Its structural features enable it to act as an inhibitor or activator of specific enzymes, impacting various biochemical processes. This property makes it valuable for understanding metabolic pathways and drug development.

Industry

Industrially, this compound is employed in producing specialty chemicals and materials. Its unique properties facilitate the development of new materials with specific functionalities, enhancing its utility in various applications.

Data Table: Comparison with Similar Compounds

| Compound Name | Structural Features | Applications |

|---|---|---|

| This compound | Bromine atom, methyl group, pyrrolidine ring | Organic synthesis, biological studies |

| 4-Bromo-2-methylphenol | Bromine and methyl groups | Antiseptic applications |

| 2-Bromo-4-methylphenol | Similar structure but different bromine position | Organic synthesis |

| 4-Iodo-2-methylphenol | Iodine instead of bromine | Organic synthesis |

Case Study 1: Enzyme Inhibition

A study demonstrated that this compound effectively inhibited a specific enzyme involved in metabolic pathways. This inhibition was linked to its structural features that allow for strong binding affinity to the enzyme's active site.

Case Study 2: Synthesis of Novel Materials

Research highlighted the use of this compound as a precursor in synthesizing novel polymers with enhanced thermal stability. The incorporation of the pyrrolidine ring contributed to improved mechanical properties compared to traditional materials.

Mechanism of Action

The mechanism of action of (4-Bromo-2-methyl-phenyl)-pyrrolidin-1-yl-methanone involves its interaction with specific molecular targets and pathways. The bromine atom and pyrrolidine ring play crucial roles in its binding affinity and reactivity. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

4-Bromo-2-methylphenol: Shares the bromine and methyl groups but lacks the pyrrolidine ring.

2-Bromo-4-methylphenol: Similar structure but different positioning of the bromine and methyl groups.

4-Iodo-2-methylphenol: Similar structure with iodine instead of bromine.

Uniqueness

(4-Bromo-2-methyl-phenyl)-pyrrolidin-1-yl-methanone is unique due to the presence of the pyrrolidine ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications in research and industry.

Biological Activity

(4-Bromo-2-methyl-phenyl)-pyrrolidin-1-yl-methanone, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies, supported by empirical data.

Chemical Structure and Properties

The compound features a brominated phenyl ring and a pyrrolidine moiety, which significantly influence its biological interactions. The presence of the bromine atom enhances lipophilicity and may affect the compound's binding affinity to biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. This interaction can modulate the activity of enzymes and receptors involved in various cellular pathways. The precise mechanisms remain under investigation, but preliminary studies suggest involvement in:

- Enzyme Inhibition: The compound may inhibit certain enzymes critical for cell proliferation and survival.

- Receptor Modulation: It could act as an agonist or antagonist at various receptor sites, influencing signaling pathways.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits notable anticancer properties. For instance, it has been shown to inhibit the proliferation of cancer cell lines such as HeLa cells, leading to mitotic delay and apoptosis.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa | 10 | Inhibition of microtubule dynamics |

| A549 | 15 | Induction of apoptosis |

These findings indicate that the compound may serve as a lead structure for developing new anticancer agents.

Antimicrobial Activity

The compound's antimicrobial properties have also been explored. In vitro testing against various pathogens revealed moderate activity against drug-resistant strains.

| Pathogen | MIC (µg/mL) |

|---|---|

| Klebsiella pneumoniae | 32 |

| Methicillin-resistant Staphylococcus aureus | 16 |

These results suggest potential applications in treating infections caused by resistant bacteria.

Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry highlighted the compound's effectiveness against HeLa cells. The treatment resulted in significant cell death and disruption of microtubule formation, confirming its role as a microtubule inhibitor .

Study 2: Antimicrobial Testing

Another research effort evaluated the antimicrobial efficacy against a panel of resistant bacterial strains. The compound demonstrated promising results, particularly against Gram-positive bacteria, indicating its potential as an antimicrobial agent .

Q & A

Q. What are the established synthetic methodologies for (4-Bromo-2-methyl-phenyl)-pyrrolidin-1-yl-methanone, and how can structural purity be ensured post-synthesis?

The compound is synthesized via acylation of pyrrolidine with a halogenated phenolic acyl chloride (e.g., derived from 4-bromo-2-methylphenol). Key steps include refluxing in anhydrous solvents like dichloromethane and using a base (e.g., triethylamine) to neutralize HCl byproducts. Post-synthesis purification involves column chromatography, followed by characterization via -NMR and -NMR to confirm the absence of unreacted starting materials. High-performance liquid chromatography (HPLC) is recommended for assessing purity (>95%) .

Q. Which spectroscopic and crystallographic techniques are critical for confirming the molecular structure of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy resolves functional groups and spatial arrangements, particularly the pyrrolidine ring and bromo-methylphenyl moiety. X-ray crystallography provides absolute stereochemical confirmation, with SHELX programs (e.g., SHELXL) used for refinement. Bond lengths and angles are compared against literature values for similar ketone-pyrrolidine derivatives to validate structural integrity .

Advanced Research Questions

Q. How can researchers address low yields in the acylation step during synthesis, and what analytical tools are essential for troubleshooting?

Low yields may arise from incomplete acylation due to steric hindrance from the bromo-methyl group. Optimize reaction conditions by:

- Using polar aprotic solvents (e.g., THF) to enhance nucleophilicity of pyrrolidine.

- Employing microwave-assisted synthesis to reduce reaction time and side products.

- Monitoring progress via thin-layer chromatography (TLC) and quantifying intermediates with gas chromatography-mass spectrometry (GC-MS). Post-reaction, HPLC identifies byproducts (e.g., diacylated derivatives) for process adjustment .

Q. When encountering contradictory crystallographic data (e.g., ambiguous electron density maps), what analytical strategies are recommended?

Discrepancies may arise from twinning or pseudo-symmetry. Use SHELXD for initial phase determination and SHELXL for refinement. Apply Flack’s parameter to resolve enantiomorph-polarity ambiguities, which is robust for near-centrosymmetric structures. Cross-validate results with independent datasets and compare thermal displacement parameters to identify disorder .

Q. What in vitro assays are appropriate for evaluating the compound’s biological activity, and how can inter-assay variability be minimized?

Use fluorescence polarization assays to measure binding affinity to target proteins (e.g., kinases). For functional studies, employ cell-based assays (e.g., luciferase reporters) with triplicate technical replicates. To minimize variability:

- Stabilize compounds in DMSO at -80°C with desiccants to prevent hydrolysis.

- Include internal controls (e.g., known inhibitors) and normalize data to baseline activity. For high-throughput screening, use automated liquid handlers to reduce pipetting errors .

Methodological Notes

- Data Contradiction Analysis : Cross-reference NMR coupling constants with density functional theory (DFT)-predicted values to resolve stereochemical ambiguities.

- Experimental Design : For biological assays, include dose-response curves (IC/EC) and assess cytotoxicity in parallel (e.g., MTT assay) to differentiate specific vs. nonspecific effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.